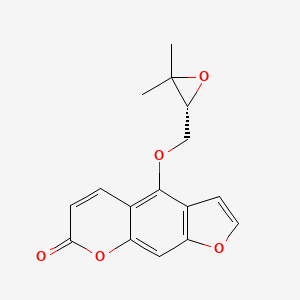

Oxypeucedanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-oxypeucedanin is a furanocoumarin. It has a role as a metabolite.

Applications De Recherche Scientifique

Gene Expression and MAPK Signaling

Oxypeucedanin, a major coumarin aglycone from Ostericum koreanum, impacts global gene expression in mouse neuroblastoma Neuro-2A cells. It significantly affects protein metabolism, particularly ribosomal protein synthesis, protein degradation, intramembrane protein trafficking, and electron transport. Notably, oxypeucedanin leads to the downregulation of genes for ribosomal protein synthesis and the electron transport chain, while upregulating genes for protein degradation and cellular trafficking systems. This modulation is linked to alterations in the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting a complex mechanism underlying its pharmacological effects (Choi et al., 2011).

Anti-Tumor Activity

Oxypeucedanin exhibits notable anti-tumor activity against human prostate carcinoma DU145 cells. It induces cell growth inhibition and cell death, and this effect is correlated with G2-M arrest in cell cycle progression. The arrest is associated with changes in levels of cyclin A, cyclin B1, Cdc2, and pCdc2. Furthermore, oxypeucedanin's anti-tumor effect involves increased apoptosis and cleaved caspase-3 and poly-(ADP-ribose) polymerase (Kang et al., 2009).

Effects on hKv1.5 and Action Potential Duration

Investigations into oxypeucedanin's effects on the human Kv1.5 (hKv1.5) channel and cardiac action potential duration have revealed that it inhibits the hKv1.5 current in a concentration-dependent manner and prolongs the action potential duration of rat atrial and ventricular muscles. These findings suggest its potential as an antiarrhythmic drug for atrial fibrillation (Eun et al., 2005).

Broad Bioactivities

Oxypeucedanin has been isolated from several plant genera and is known for its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities. Its structural characteristics, including an epoxide ring, make it a subject of interest in the exploration of potential drug candidates (Mottaghipisheh, 2021).

Pharmacokinetics and Bioavailability

A study on the pharmacokinetics and bioavailability of oxypeucedanin in rats after intravenous and oral administration revealed insights into its absorption and clearance patterns. This information is crucial for understanding its pharmacological effects and aids in its research and development (Zheng et al., 2022).

Mechanism-Based Inactivation of CYP2B6 and CYP2D6

Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 and CYP2D6, enzymes involved in drug metabolism. This activity is linked to the generation of epoxide and/or γ-ketoenal intermediates, highlighting its complex interactions in pharmacological contexts (Zhang et al., 2021).

Apoptotic Activities in Colon Carcinoma Cells

Oxypeucedanin hydrate monoacetate, derived from Angelica dahurica, has been shown to induce apoptosis in Caco-2 colon cancer cells. It inhibits cell proliferation, cancer colony formation, and exhibits anti-migratory effects. This compound down-regulates the expression of pAkt and pPI3K, indicating its role in cancer therapy (Liu et al., 2016).

Propriétés

Numéro CAS |

3173-02-2 |

|---|---|

Nom du produit |

Oxypeucedanin |

Formule moléculaire |

C16H14O5 |

Poids moléculaire |

286.28 g/mol |

Nom IUPAC |

4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m1/s1 |

Clé InChI |

QTAGQHZOLRFCBU-CYBMUJFWSA-N |

SMILES isomérique |

CC1([C@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

SMILES canonique |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |

Color/Form |

Pale yellow crystals |

Autres numéros CAS |

3173-02-2 |

Solubilité |

In water, 97.9 mg/L at 25 °C (est) |

Pression de vapeur |

7.13X10-8 mm Hg at 25 °C (est) |

Origine du produit |

United States |

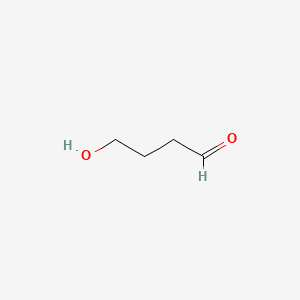

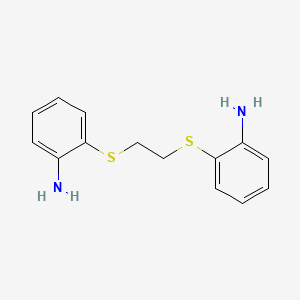

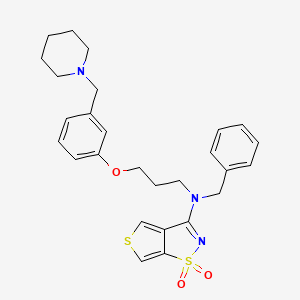

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

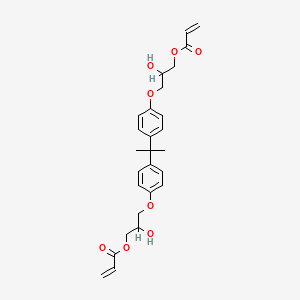

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)

![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)

![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)

![1,3-Propanedione, 1-[4-(1-methylethyl)phenyl]-3-phenyl-](/img/structure/B1207770.png)